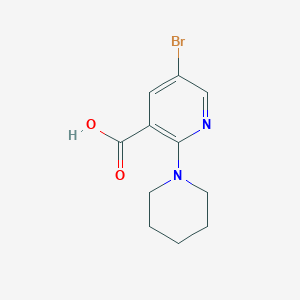

5-Bromo-2-piperidinonicotinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-2-piperidinonicotinic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The bromo and nicotinic acid substituents on the piperidine ring can potentially influence the compound's chemical and physical properties, as well as its biological activity .

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored in various studies. For instance, an efficient method for synthesizing substituted piperazin-2-ones, which are structurally similar to 5-Bromo-2-piperidinonicotinic acid, was established using chiral α-bromocarboxylic acids and Garner's aldehyde . Additionally, the synthesis of 5-bromonicotinic acid derivatives has been reported, where the compound was synthesized and characterized by elemental analysis, IR spectrum, 1H NMR, and X-ray single crystal determination . These methods highlight the importance of controlled conditions and the use of advanced techniques for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-piperidinonicotinic acid derivatives can be complex, with various stereoisomers possible due to the presence of chiral centers. The enantiomeric resolution of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was achieved using a Chiralpak IA column, indicating the importance of chiral separation in the analysis of such compounds . The crystal structure of a 5-bromonicotinic acid derivative was determined by X-ray single crystal determination, revealing a trans configuration with respect to the C=N double bond or C–N single bond and intermolecular hydrogen bonding forming layers parallel to the ab plane .

Chemical Reactions Analysis

The chemical reactivity and interactions of piperidine derivatives can be influenced by their functional groups. For example, the presence of bromo and nicotinic acid groups can facilitate various chemical reactions, such as condensation reactions . The chiral recognition mechanism and elution order of stereomers of a related compound were determined by simulation studies, indicating that hydrogen bonding and π–π interactions are major forces for chiral resolution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-piperidinonicotinic acid derivatives can be studied through various spectroscopic techniques. The spectroscopic (FT-IR, FT-Raman, 13C, 1H NMR, and UV) and NBO analyses of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, provided insights into the molecular and vibrational structure, stability arising from hyperconjugative interactions, and charge delocalization . The molecular electrostatic potential (MEP) surface map can also be used to obtain chemical reactivity information, identifying donor and acceptor atoms within the molecule .

科学研究应用

-

Pharmaceutical Chemistry - SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 5-Bromo-2-piperidinonicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Proteomics Research

-

Synthesis of SGLT2 Inhibitors

- Summary of Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to 5-Bromo-2-piperidinonicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Methods of Application : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results or Outcomes : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

α-Glucosidase Inhibitors

安全和危害

属性

IUPAC Name |

5-bromo-2-piperidin-1-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-8-6-9(11(15)16)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTMCVUUIBGFEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-piperidinonicotinic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)